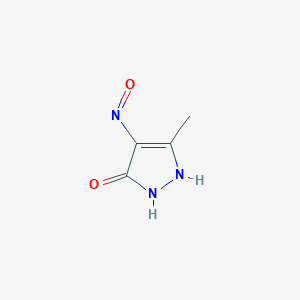
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one (MNPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPD is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mechanism Of Action
The mechanism of action of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is not well understood. However, studies have suggested that 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one may act as a lysosomal membrane permeabilization agent, leading to lysosomal rupture and subsequent cell death. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical And Physiological Effects
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to have several biochemical and physiological effects. Studies have reported that 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one can induce lysosomal membrane permeabilization, leading to the release of lysosomal enzymes and subsequent cell death. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Advantages And Limitations For Lab Experiments
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has several advantages for lab experiments. It is a fluorescent probe that can selectively label lysosomes in live cells, making it a useful tool for studying lysosomal biology. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is also a potent inducer of lysosomal membrane permeabilization, making it a useful tool for studying cell death mechanisms. However, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for research on 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one. One potential direction is to investigate the mechanism of action of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one in more detail. Another direction is to explore the potential applications of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one in cancer therapy. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. Further studies are needed to investigate the efficacy and safety of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one as an anti-cancer agent. Additionally, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has potential applications in the field of bioimaging, and further studies are needed to explore its use as a fluorescent probe for detecting ROS in live cells.
Synthesis Methods
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one can be synthesized using different methods, including the reaction of 4-nitroso-1,2,3-triazole with methylhydrazine, followed by the addition of acetic acid and sodium acetate. Another method involves the reaction of 4-nitroso-1,2,3-triazole with methylhydrazine in the presence of a copper catalyst. Both methods have been reported to yield high-quality 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one.
Scientific Research Applications
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is in the field of bioimaging. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to selectively label lysosomes in live cells, making it a useful tool for studying lysosomal biology. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells.
properties
CAS RN |
147738-85-0 |
|---|---|
Product Name |
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one |
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.1 g/mol |
IUPAC Name |
5-methyl-4-nitroso-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h1H3,(H2,5,6,8) |
InChI Key |
CIKULXAROZVBEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=O |
Canonical SMILES |
CC1=C(C(=O)NN1)N=O |
Other CAS RN |
6386-15-8 |
synonyms |
4H-Pyrazol-4-one,3-hydroxy-5-methyl-,oxime(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





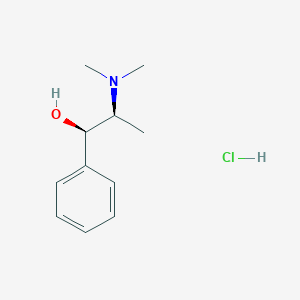

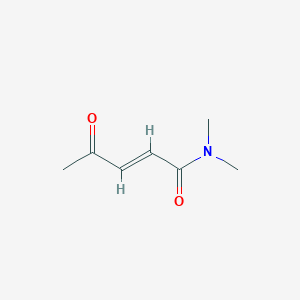



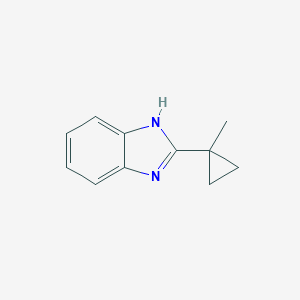

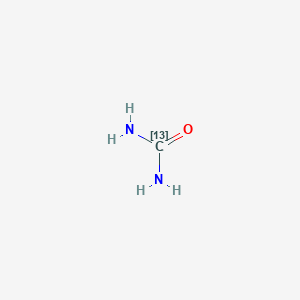
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)

